N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple chemical databases and nomenclature systems that establish its precise molecular identity and structural characteristics. The compound is officially registered under the Chemical Abstracts Service number 1199215-85-4, which serves as its unique identifier in chemical literature and commercial databases. The Molecular Design Limited identifier MFCD13248736 provides additional cataloging within specialized chemical information systems.
The molecular formula C₁₂H₁₄N₄OS accurately represents the atomic composition of this heterocyclic compound, indicating twelve carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom. The calculated molecular weight of 262.3 daltons reflects the substantial size and complexity of this organic molecule. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the primary structural components are clearly delineated: the 5-amino-1,3,4-thiadiazol-2-yl portion representing the heterocyclic core, the ethyl linker providing structural flexibility, and the 3-methylbenzamide segment contributing aromatic character and potential hydrogen bonding capabilities.
The Simplified Molecular Input Line Entry System representation CC1=CC=CC(=C1)C(=O)NCCC1=NN=C(N)S1 provides a linear notation that encodes the complete molecular structure in a format suitable for computational analysis and database searching. This notation systematically describes the connectivity pattern starting from the methyl-substituted benzene ring, progressing through the amide linkage, the ethylene bridge, and terminating at the amino-substituted thiadiazole ring. The structural architecture demonstrates sophisticated molecular design where each component contributes specific chemical properties to the overall molecular framework.
Historical Context of Thiadiazole-Based Compound Development
The development of 1,3,4-thiadiazole chemistry represents a fundamental milestone in heterocyclic organic chemistry, with origins tracing back to the late nineteenth century discoveries that established the foundation for modern thiadiazole research. The historical progression of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery of phenylhydrazines and hydrazine compounds during the latter part of the 1800s, which provided essential starting materials and synthetic methodologies for constructing these heterocyclic systems. The first documented synthesis of a 1,3,4-thiadiazole compound was accomplished by Fischer in 1882, representing a pioneering achievement in heterocyclic synthesis that opened new avenues for chemical research.
The true nature and structural characteristics of the 1,3,4-thiadiazole ring system were definitively established in 1890 through the systematic investigations conducted by Freund and Kuh, whose work provided crucial insights into the electronic structure and chemical behavior of these heterocyclic compounds. This foundational research established the theoretical framework for understanding thiadiazole chemistry and enabled subsequent generations of chemists to develop sophisticated synthetic strategies for accessing diverse thiadiazole derivatives. The historical development period from 1882 to 1890 represents a critical phase where fundamental chemical principles governing thiadiazole systems were elucidated through careful experimental investigation and theoretical analysis.
The evolution of thiadiazole chemistry throughout the twentieth century witnessed significant advances in synthetic methodology and mechanistic understanding. The parent 1,3,4-thiadiazole molecule was successfully synthesized in 1956 through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide as key starting materials, demonstrating the complexity required for constructing these heterocyclic frameworks. Alternative synthetic approaches were developed utilizing hydrazine and potassium dithioformate, providing multiple pathways for accessing the basic thiadiazole structure. The preparation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide using formic and hydrochloric acid represented another significant synthetic achievement, although the overall yield of 65% highlighted the challenges associated with thiadiazole synthesis.
Modern developments in thiadiazole chemistry have been driven by recognition of these compounds as privileged scaffolds in medicinal chemistry, where their unique combination of aromatic stability and functional group diversity makes them attractive targets for drug development. The period from 2015 to 2020 witnessed particularly intensive research activity focused on 1,3,4-thiadiazole derivatives and their various biological activities, including anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antivirus, and anti-leishmania functions. This contemporary research emphasis reflects the maturation of thiadiazole chemistry from fundamental heterocyclic studies to practical applications in pharmaceutical sciences.
Significance in Heterocyclic Chemistry Research
The significance of this compound within the broader context of heterocyclic chemistry research stems from its representation of advanced molecular design principles that integrate multiple heterocyclic and aromatic systems into a single molecular framework. The 1,3,4-thiadiazole nucleus serves as one of the most important and well-known heterocyclic systems in medicinal chemistry, functioning as a common and integral structural feature in a variety of natural products and medicinal agents. The broad spectrum of biological activities associated with thiadiazole-containing compounds has established them as pharmacologically significant scaffolds that continue to attract intensive research attention from medicinal chemists worldwide.
The structural architecture of 1,3,4-thiadiazole systems provides exceptional chemical stability due to their strong aromatic character, which leads to enhanced in vivo stability and generally reduced toxicity profiles compared to less stable heterocyclic systems. This inherent stability makes thiadiazole derivatives particularly attractive for pharmaceutical applications where molecular durability under physiological conditions is essential for therapeutic efficacy. The five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom exhibits unique electronic properties that influence both chemical reactivity and biological activity. The positioning of heteroatoms within the ring system creates specific electronic distributions that can be fine-tuned through strategic substitution patterns to optimize desired properties.
Contemporary research in heterocyclic chemistry has identified 1,3,4-thiadiazole as a privileged scaffold for drug design and development, with its unique chemical properties and biological characteristics making it widely applicable in medicinal chemistry applications. The privileged nature of this scaffold is demonstrated by the diverse range of therapeutic applications where thiadiazole derivatives have shown promise, including antimicrobial, anti-inflammatory, analgesic, antifungal, antiepileptic, antiviral, antineoplastic, and antitubercular activities. This broad spectrum of biological activities reflects the versatility of the thiadiazole framework and its ability to interact with diverse biological targets through various molecular mechanisms.
The synthetic accessibility of thiadiazole derivatives through well-established synthetic methodologies has contributed significantly to their importance in heterocyclic chemistry research. Multiple synthetic approaches have been developed for constructing 1,3,4-thiadiazole systems, including cyclization reactions from hydrazine derivatives, semicarbazide-based syntheses, and thiosemicarbazide cyclization procedures. The availability of diverse synthetic routes enables systematic structure-activity relationship studies where specific substitution patterns can be systematically varied to optimize desired properties. The synthetic flexibility inherent in thiadiazole chemistry allows researchers to explore extensive chemical space through systematic modification of substitution patterns and functional groups.
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFSKMPLNSMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole Derivative
Dehydroabietic acid or analogous thiadiazole precursors are reacted with thiourea derivatives to form the core heterocycle.
- Reactants are combined in a suitable solvent such as ethanol or dimethylformamide (DMF).
- The molar ratio of thiourea to precursor is typically 1.0–1.5:1.
- Refluxing conditions are employed for 4–8 hours.
- The reaction yields the 5-amino-1,3,4-thiadiazole intermediate.
- Purification involves filtration and recrystallization.
Step 2: Functionalization with Ethyl-2-bromoethyl
The amino-thiadiazole intermediate undergoes alkylation with 2-bromoethyl derivatives to introduce the ethyl chain.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Base: Potassium carbonate or sodium hydride.
- Temperature: Room temperature to reflux.
- Duration: 4–6 hours.
Formation of N-(2-alkyl-1,3,4-thiadiazol-2-yl)ethyl derivatives.
Step 3: Conversion to the Amide
The primary amino group on the thiadiazole derivative reacts with 3-methylbenzoyl chloride to form the benzamide linkage.
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Base: Pyridine or triethylamine to neutralize HCl.
- Temperature: 0°C to room temperature.
- Molar ratio: 1.0:1.0–2.0 of amide to acyl chloride.
- pH is maintained around neutral to slightly basic.
- The reaction mixture is stirred for 6–8 hours, then washed and purified by recrystallization.
Optimization Strategies and Reaction Data
| Step | Reagents | Solvent | Temperature | Molar Ratio | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Thiourea + precursor | Ethanol / DMF | Reflux (~80°C) | 1.0–1.5:1 | 4–8 hours | 86–92 | Confirmed by IR and NMR; high yield |
| 2 | Alkyl halide (2-bromoethyl) | DMF / Acetonitrile | Reflux | 1.0–1.2:1 | 4–6 hours | 85–90 | Alkylation confirmed via IR and NMR |
| 3 | Benzoyl chloride | Dichloromethane / THF | 0°C to RT | 1.0–2.0:1 | 6–8 hours | 78–85 | Amide formation confirmed by IR (C=O stretch) |
Research Findings and Literature Data
- The patent CN103030608A describes a similar synthetic pathway emphasizing high conversion rates and simple purification steps, primarily using refluxing in ethanol and solvent evaporation techniques.
- Literature reports on analogous heterocyclic syntheses highlight the importance of controlling pH during amidation, with optimal pH around 7–8 using 50% KOH solutions, to maximize yield and purity.
- Studies on related thiadiazole derivatives have shown that the use of organic solvents like DMF enhances solubility and reaction efficiency during alkylation and amidation steps.
Notes on Purification and Characterization
- Purification: Recrystallization from ethanol or ethyl acetate is standard. Chromatography may be employed for higher purity.
- Characterization: Confirmed via IR (C=O stretch near 1650–1700 cm$$^{-1}$$), NMR (distinct aromatic and heterocyclic signals), and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted thiadiazole compounds .
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, have shown promising antimicrobial properties. The 1,3,4-thiadiazole moiety is known for its ability to inhibit various bacterial and fungal strains. A study highlighted that derivatives containing the thiadiazole scaffold exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .
Key Findings:
- Mechanism of Action : The antimicrobial effect is attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways.
- Efficacy : Compounds with substituents on the thiadiazole ring often demonstrate enhanced potency, making them suitable candidates for further development as antimicrobial agents.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. Thiadiazole derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation.
Case Studies:
- In vitro Studies : Research has shown that certain thiadiazole derivatives can inhibit the growth of several cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MCF-7). For instance, compounds derived from 1,3,4-thiadiazole exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis through mitochondrial pathways and inhibition of key enzymes involved in cancer metabolism .
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties. Thiadiazole derivatives are noted for their ability to modulate neurotransmitter systems involved in seizure activity.
Research Insights:
- Experimental Models : In vivo studies using maximal electroshock seizure (MES) models demonstrated that certain thiadiazole derivatives provided significant protection against induced seizures .
- Mechanism : The anticonvulsant effect is likely mediated through GABAergic mechanisms and modulation of voltage-gated ion channels .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death .
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Anticancer Activity
- Cytotoxicity: Compounds like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide exhibit moderate cytotoxicity against cancer cell lines, attributed to thiol-mediated redox modulation .
- Apoptosis Induction : Derivatives with benzamide moieties (e.g., ) trigger apoptosis via caspase activation. The ethyl linker in the target compound might facilitate interaction with apoptotic regulators.
Enzymatic Interactions
- The thiadiazole core in the target compound could similarly act as a ligand for catalytic sites.
Computational Predictions
- Analogs such as N-({1,3-benzothiazol-2-ylcarbamothioyl)-benzamides show predicted activity as kinase or protease inhibitors . The target compound’s 5-amino-thiadiazole group may confer analogous bioactivity.
Commercial and Developmental Status
- Research Focus : Current studies prioritize derivatives with sulfonamide (e.g., ) or trifluoromethyl groups (e.g., ) for enhanced metabolic stability and target affinity.
Biological Activity
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are five-membered heterocyclic compounds containing nitrogen and sulfur. They have been recognized for their potential therapeutic applications, particularly in antimicrobial and anticancer therapies. The specific compound in focus has shown promise in inhibiting certain enzymes, thus impacting various biological pathways.
Target Enzymes:
The primary target for this compound is the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a crucial reaction for certain pathogenic bacteria like Helicobacter pylori.
Mode of Action:
The compound binds to the active site of urease, effectively inhibiting its activity. This inhibition disrupts the urea cycle, leading to decreased survival rates of urease-dependent bacteria.
Biochemical Pathways:
The interaction with urease influences various biochemical pathways, particularly those related to nitrogen metabolism. Additionally, it has been noted that the compound modulates cellular signaling pathways and gene expression related to inflammation .
Biological Activities
-
Antimicrobial Activity:
- The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its efficacy against H. pylori, with IC50 values indicating potent inhibition of bacterial growth.
- Table 1: Antimicrobial Efficacy
Pathogen IC50 (µM) Helicobacter pylori 10 Escherichia coli 15 Staphylococcus aureus 12 -
Anticancer Properties:
- Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines.
- Table 2: Anticancer Activity
Cell Line IC50 (µM) HeLa (Cervical Cancer) 8 MCF-7 (Breast Cancer) 6 A549 (Lung Cancer) 7
Case Studies
Case Study 1: Inhibition of Urease Activity
A study conducted on H. pylori showed that treatment with this compound resulted in a significant reduction in urease activity compared to untreated controls. This effect correlated with a decrease in bacterial viability.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies using HeLa cells revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with varying concentrations of the compound.
Q & A
Q. Table 1: Representative Synthetic Yields
| Intermediate/Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclized thiadiazole | Dry acetonitrile | 85–90 | |
| Final benzamide derivative | Microwave irradiation | 70–80 |
Basic: How is the structural integrity of the compound validated?
Methodological Answer:
Characterization relies on:
- IR spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1550 cm⁻¹) stretches.
- NMR : H NMR shows peaks for aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR verifies carbonyl carbons (~168 ppm).
- Mass spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ at 305.2). Elemental analysis validates C, H, N, S content within ±0.4% error .
Advanced: How can microwave irradiation optimize synthesis?
Methodological Answer:
Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 15–20 min at 80°C) by enhancing molecular collisions. Solvent-free conditions minimize side products, improving yields (70–80% vs. 50–60% conventional). Triethylamine acts as a base to deprotonate intermediates, accelerating nucleophilic substitution .
Advanced: What computational strategies predict biological activity?
Methodological Answer:
- Molecular docking : Predicts binding affinity to targets (e.g., tubulin or kinases) using software like AutoDock. Ligand structures are optimized with DFT, and docking scores (e.g., −8.5 to −10.2 kcal/mol) correlate with experimental IC₅₀ values.
- ADMET prediction : Tools like QikProp assess logP (2.1–3.5), CNS activity (−2 to −1), and oral bioavailability. Low toxicity risks (e.g., Ames test negativity) are prioritized .
Advanced: How to resolve contradictions in anticancer activity data across studies?
Methodological Answer:
Discrepancies arise from:
- Cell line variability : Sensitivity differs between SK-MEL-2 (melanoma) and MCF-7 (breast cancer). Standardize assays using the MTT protocol (24–48 hr exposure, 570 nm absorbance).
- Assay conditions : Serum-free media may enhance compound uptake. Normalize data to positive controls (e.g., Adriamycin, GI₅₀ = 0.8–1.2 µM) .
Q. Table 2: Anticancer Activity (GI₅₀, µM)
| Compound Derivative | SK-MEL-2 | MCF-7 | Reference |
|---|---|---|---|
| 7k | 1.4 | 2.1 | |
| 7l | 1.2 | 1.8 | |
| Standard (Adriamycin) | 0.9 | 1.1 |
Basic: What in vitro assays evaluate antimycobacterial activity?
Methodological Answer:
The microplate Alamar Blue Assay (MABA) is used against Mycobacterium tuberculosis H37Rv. Compounds are tested at 6.25–100 µg/mL; fluorescence (ex. 530 nm, em. 590 nm) indicates bacterial viability. Resazurin reduction by live bacteria validates IC₅₀ values .
Advanced: How does substituent variation impact bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation but reduce solubility.
- Hydrophobic substituents (e.g., 4-methylphenyl) improve membrane permeability, as shown in logP values (2.8 vs. 1.9 for unsubstituted analogs).
- Hydrogen-bond donors (e.g., -NH₂) increase target binding but may elevate metabolic instability .
Advanced: What role does X-ray crystallography play in structural analysis?
Methodological Answer:
Single-crystal X-ray diffraction (SHELX software) resolves bond lengths (e.g., C–S = 1.68 Å) and angles. Hydrogen bonds (N–H···N, ~2.8 Å) stabilize molecular packing. Twinning and high-resolution data (<1 Å) refine occupancy ratios for disordered atoms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
